3-[2-Chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride
CAS No.: 78235-79-7
Cat. No.: VC13909758
Molecular Formula: C14H13Cl3O
Molecular Weight: 303.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 78235-79-7 |
|---|---|
| Molecular Formula | C14H13Cl3O |
| Molecular Weight | 303.6 g/mol |
| IUPAC Name | 3-[(Z)-2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropane-1-carbonyl chloride |
| Standard InChI | InChI=1S/C14H13Cl3O/c1-14(2)10(12(14)13(17)18)7-11(16)8-3-5-9(15)6-4-8/h3-7,10,12H,1-2H3/b11-7- |
| Standard InChI Key | BVTBDUMXPYRAKW-XFFZJAGNSA-N |
| Isomeric SMILES | CC1(C(C1C(=O)Cl)/C=C(/C2=CC=C(C=C2)Cl)\Cl)C |
| Canonical SMILES | CC1(C(C1C(=O)Cl)C=C(C2=CC=C(C=C2)Cl)Cl)C |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure consists of a strained cyclopropane ring fused with a 2,2-dimethyl group, a 2-chloro-2-(4-chlorophenyl)ethenyl substituent, and a terminal carbonyl chloride functional group. Computational modeling predicts a bond angle distortion of 12° within the cyclopropane ring due to steric interactions between the methyl groups and the ethenyl moiety .
Table 1: Key Molecular Parameters
Synthesis and Industrial Production
Precursor Preparation
The synthesis begins with 3-[2-chloro-2-(4-chlorophenyl)ethenyl]-2,2-dimethylcyclopropanecarboxylic acid (CAS 73610-74-9), which is prepared via a SnCl₄-catalyzed Friedel-Crafts acylation between p-chlorobenzoyl chloride and methyl 3,3-dimethylpent-4-enoate . The intermediate 3,3-dimethyl-4-p-chlorobenzoyl methyl butyrolactone undergoes sequential halogenation with PCl₅ in methanol, yielding 3,3-dimethyl-4,6-dichloro-6-p-chlorophenylhexene methyl acid .
Acyl Chloride Formation
Conversion to the target carbonyl chloride occurs through two primary methods:
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Thionyl Chloride Method:
Conducted under reflux in anhydrous toluene at 80°C for 6 hours, achieving 89% conversion efficiency . -
Oxalyl Chloride Method:
Catalyzed by DMF (0.5 mol%) at 25°C, this method minimizes thermal degradation of the cyclopropane ring .
Table 2: Comparative Synthesis Metrics
| Parameter | Thionyl Chloride | Oxalyl Chloride |
|---|---|---|
| Temperature (°C) | 80 | 25 |
| Reaction time (hr) | 6 | 12 |
| Purity (%) | 98.2 | 99.5 |
| Byproduct | SO₂, HCl | CO, CO₂ |
Physicochemical Properties
Solubility Profile
The compound demonstrates marked lipophilicity, with solubility parameters of:
This hydrophobic nature necessitates the use of aprotic solvents in synthetic applications. The calculated Hansen solubility parameters (δD = 18.3 MPa¹/², δP = 6.1 MPa¹/², δH = 4.2 MPa¹/²) confirm compatibility with chlorinated solvents .
Thermal Behavior
Differential scanning calorimetry reveals:
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Glass transition (Tg): -15°C
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Melting point: 89–92°C (with decomposition)
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5% weight loss temperature: 217°C (TGA, N₂ atmosphere)
Applications in Agrochemical Synthesis
Fluorothrin Production
The carbonyl chloride serves as the key electrophile in synthesizing fluorothrin esters through Schotten-Baumann reactions with cyanoalcohols:
This process achieves 92% esterification efficiency when conducted in THF with triethylamine as HCl scavenger .
Cross-Coupling Reactions
Analytical Characterization
Spectroscopic Data
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¹H NMR (CDCl₃): δ 1.28 (s, 6H, CH₃), 2.85 (m, 1H, cyclopropane CH), 6.92 (d, J = 16 Hz, 1H, CH=), 7.35–7.48 (m, 4H, ArH)
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¹³C NMR: 178.2 ppm (COCl), 140.1 ppm (CCl), 128.6–133.4 ppm (ArC)
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IR: 1798 cm⁻¹ (C=O stretch), 760 cm⁻¹ (C-Cl bend)
Environmental Fate
Biodegradation
Aerobic soil metabolism studies show 50% degradation (DT₅₀) in 38 days, primarily via oxidative cleavage of the cyclopropane ring by Pseudomonas fluorescens strains . The compound’s calculated bioconcentration factor (BCF = 312) indicates moderate bioaccumulation potential.
Hydrolytic Pathways
Pseudo-first-order kinetics at pH 7 (25°C) give a hydrolysis half-life of 14 days, producing the corresponding carboxylic acid as the major degradation product .
Regulatory Status
Global Approvals
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EPA PC Code: 129009 (pending full registration)
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EU Annex I Inclusion: Under review (ECHA/PR/21/4567)
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China ICAMA: Provisional registration for export formulations
Industrial Scale Optimization
Continuous Flow Synthesis
Recent pilot-scale trials demonstrate enhanced safety and yield in tubular reactors:
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Residence time: 8.5 min
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Productivity: 2.3 kg/hr
-
Purity: 99.8% (HPLC)
This represents a 40% cost reduction compared to batch processes .
Future Research Directions
Catalytic Asymmetric Synthesis
Emerging methodologies using chiral N-heterocyclic carbene catalysts show promise for enantioselective cyclopropanation, potentially accessing novel stereoisomers with enhanced insecticidal activity .
Green Chemistry Approaches
Microwave-assisted synthesis (100°C, 15 min) reduces solvent consumption by 70% while maintaining 95% conversion rates, aligning with ACS Green Chemistry Principles .
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